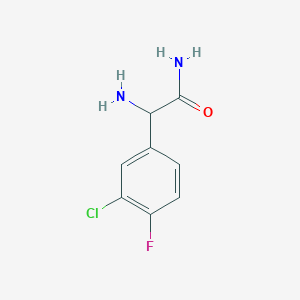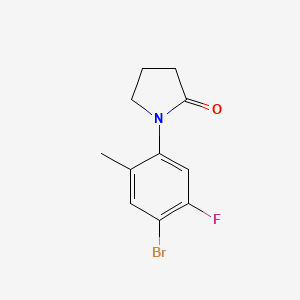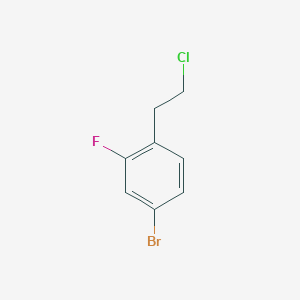
5-(4-Biphenylyl)-2-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Biphenylyl)-2-methyloxazole: is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The biphenyl group attached to the oxazole ring enhances its stability and imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Biphenylyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-biphenylcarboxylic acid with acetic anhydride and ammonium acetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Biphenylyl)-2-methyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl moiety or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted biphenyl or oxazole derivatives.
Scientific Research Applications
Chemistry: 5-(4-Biphenylyl)-2-methyloxazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its fluorescent properties.
Medicine: The compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
Mechanism of Action
The mechanism of action of 5-(4-Biphenylyl)-2-methyloxazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The biphenyl group can enhance binding affinity to target proteins, while the oxazole ring can participate in hydrogen bonding and other interactions. In optoelectronic applications, the compound’s photophysical properties, such as fluorescence and phosphorescence, play a crucial role in its function.
Comparison with Similar Compounds
- 2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole
- 2-(4’-tert-Butylphenyl)-5-(4’'-biphenylyl)-1,3,4-oxadiazole
- Thiophene/phenylene co-oligomers
Comparison: 5-(4-Biphenylyl)-2-methyloxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical and physical properties compared to oxadiazoles and thiophene/phenylene co-oligomers. The oxazole ring provides different electronic characteristics, making it suitable for specific applications in materials science and optoelectronics. Additionally, the biphenyl group enhances stability and allows for various substitution reactions, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-methyl-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C16H13NO/c1-12-17-11-16(18-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
NMMOSGSWKVZOKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13693094.png)



![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)


![5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693137.png)


![8-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13693153.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B13693158.png)
![(R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one](/img/structure/B13693164.png)
